molecular formula C8H12ClNOS B13092655 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride CAS No. 1416439-36-5

5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride

Cat. No.: B13092655
CAS No.: 1416439-36-5
M. Wt: 205.71 g/mol
InChI Key: VMYRELHGZRAPGK-UHFFFAOYSA-N
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Description

The compound 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride is a bicyclic heterocyclic molecule featuring a thiopyrano ring fused to a pyridinone moiety, with a hydrochloride salt counterion. The hydrochloride salt likely enhances solubility and stability, making it suitable for pharmaceutical formulations .

Properties

CAS No.

1416439-36-5

Molecular Formula

C8H12ClNOS

Molecular Weight

205.71 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydrothiopyrano[3,2-c]pyridin-4-one;hydrochloride

InChI

InChI=1S/C8H11NOS.ClH/c10-7-2-4-11-8-1-3-9-5-6(7)8;/h9H,1-5H2;1H

InChI Key

VMYRELHGZRAPGK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1SCCC2=O.Cl

Origin of Product

United States

Preparation Methods

Preparation of Imine Intermediate

  • Reactants: 2-thiophene ethylamine, formaldehyde, and water.
  • Conditions: The mixture is heated to 50–55 °C and maintained for 20–30 hours.
  • Process:
    • The reaction mixture is extracted with dichloroethane (ethylene dichloride).
    • The organic layer is washed with saturated saline solution to remove impurities.
    • Evaporation under reduced pressure yields the imine intermediate.

Typical mass ratios used:

Component Mass Ratio (g)
Water 200
Formaldehyde 50–60
2-Thiophene ethylamine 120–130

Example from experimental data:

Component Amount (g)
Water 200
Formaldehyde 52
2-Thiophene ethylamine 127

Yield of imine intermediate is reported to be near quantitative (100%) under these conditions.

Cyclization and Formation of Hydrochloride Salt

  • Reagents: Imine intermediate, ethanolic hydrogen chloride (25–30% concentration), water, and activated carbon (GAC).
  • Conditions:
    • The imine is reacted with ethanolic hydrogen chloride and additional water.
    • The reaction mixture is heated to 65–75 °C for 4–8 hours.
    • Activated carbon is added to remove impurities, followed by filtration.
    • The filtrate is cooled to 0–5 °C and held for 1–2 hours to crystallize the hydrochloride salt.
    • The product is isolated by filtration and oven-dried.

Typical mass ratios for this step:

Component Mass Ratio (g)
Imine 130–150
Ethanolic hydrogen chloride (25–30%) 480–520
Water 45–55
Granular activated carbon (GAC) 2–4

Example from experimental data:

Component Amount (g)
Imine 139
Ethanolic hydrogen chloride (27%) 500
Water 50
GAC 3

The yield of the final hydrochloride salt product is typically around 94.3%.

Reaction Scheme Summary

Step Reactants / Conditions Product / Outcome
1 2-Thiophene ethylamine + Formaldehyde + Water, 50–55 °C, 20–30 h Imine intermediate (quantitative yield)
2 Imine + ethanolic HCl (25–30%) + Water, 65–75 °C, 4–8 h + GAC treatment + cooling 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride (94% yield)

Advantages and Industrial Relevance

  • Mild conditions: Moderate temperatures (50–75 °C) and atmospheric pressure.
  • Simple process: Few reaction steps with straightforward work-up.
  • Cost-effective: Use of inexpensive raw materials such as formaldehyde and 2-thiophene ethylamine.
  • Environmentally friendly: No use of gaseous hydrogen chloride, no generation of waste acid.
  • Scalability: Suitable for industrial production due to simplicity and high yields.

Additional Notes from Related Research

  • The preparation methods align with general synthetic strategies for thiopyrano and related heterocyclic compounds involving imine formation and acid-mediated cyclization.
  • Activated carbon treatment is essential for removing colored impurities and improving product purity.
  • The hydrochloride salt form improves the compound’s stability and handling properties.
  • The described procedures have been validated in patent literature with detailed experimental embodiments confirming reproducibility and yield efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfur-containing derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Implications

Thiopyrano vs. Thieno Ring Systems

A key structural distinction lies in the fused ring system:

  • Thiopyrano[3,2-c]pyridinone: Contains a sulfur atom in a six-membered thiopyran ring fused to a pyridinone.
  • Thieno[3,2-c]pyridinone: Features a five-membered thiophene ring fused to pyridinone (e.g., 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride, CAS 115473-15-9) .

Implications :

  • Electronic Properties: The larger thiopyrano ring may alter electron distribution, affecting reactivity and intermolecular interactions.
  • Solubility : The hydrochloride salt in both compounds improves aqueous solubility compared to neutral analogs .
Substituent Variations
  • Target Compound : Lacks additional substituents beyond the fused rings and hydrochloride.
  • Derivatives with Antifungal Activity: (Z)-3-substituted methylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-ones (e.g., compound 5a) include methylene substituents that enhance antifungal efficacy .
Thiopyrano-Fused Compounds
  • Method: Sodium hydrogensulfide-mediated cyclization of chloropyridinyl precursors, as seen in the synthesis of thiopyrano[2,3-b]pyrazin-8-one derivatives .
  • Comparison: Thieno analogs (e.g., 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride) may follow similar pathways but require distinct starting materials .
Functionalization Strategies
  • Alkylation: Introduction of methylsulfanyl groups via methyl iodide (e.g., compound 107 in ) demonstrates the feasibility of post-synthetic modifications for thiopyrano derivatives .

Physical and Chemical Properties

Melting Points and Stability
  • Fused Heterocycles : Neutral analogs like 5a-5d () exhibit high melting points (>320°C), attributed to rigid fused-ring systems and strong intermolecular forces.
  • Hydrochloride Salts : Ionic character likely reduces melting points (exact data for the target compound is unavailable) but improves solubility .
Spectroscopic Data
  • NMR Trends: Thiopyrano and thieno compounds show distinct ^1H and ^13C NMR shifts due to ring size and sulfur electronegativity differences. For example, thieno derivatives () display characteristic signals for the five-membered thiophene ring .
Antifungal Activity
  • Thiopyrano[2,3-b]pyridinones: Compound 5a () showed the strongest antifungal activity among six derivatives, highlighting the importance of substituent design .
  • Target Compound: No activity data is reported, but the unsubstituted structure and hydrochloride salt may limit efficacy compared to functionalized analogs.

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight Fused Ring System Substituents Melting Point (°C)
Target Compound (Hydrochloride) C₇H₁₀ClNOS 191.67 Thiopyrano[3,2-c] None Not reported
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl C₇H₁₀ClNOS 191.67 Thieno[3,2-c] None Not reported
5a (Antifungal derivative) Not provided - Thiopyrano[2,3-b] Methylene group Not reported
5a () C₁₀H₇N₃OS 233.25 Imidazo[1,2-c] Thioxo group >320

Biological Activity

5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound involves various methods that typically include cyclization reactions. A notable approach is the one-pot synthesis that efficiently produces derivatives with potential antitumor activity. For example, a study highlighted the synthesis of spiro[oxindole-3,4′-pyrano[3,2-c]pyridin] derivatives which demonstrated promising biological activity against cancer cell lines .

Antitumor Activity

Research indicates that derivatives of thiopyrano compounds exhibit significant antitumor properties. A study focused on thiopyrano[2,3-d]thiazoles linked to pyrazole moieties showed effectiveness as anticancer agents through molecular hybridization techniques. The compounds were evaluated against various cancer cell lines and demonstrated potent inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that the compound may interfere with critical cellular pathways involved in tumor growth and metastasis. This interference could be attributed to the modulation of signaling pathways such as those involving apoptosis and cell cycle regulation.

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Spiro[oxindole-3,4′-pyrano[3,2-c]pyridin] derivativesAntitumorShowed significant cytotoxicity against various cancer cell lines.
Thiopyrano[2,3-d]thiazoles linked to pyrazoleAnticancerEffective in inhibiting proliferation in multiple cancer models.
5-Tetrahydro-2H-thiopyrano derivativesCytotoxicityInduced apoptosis in cancer cells via mitochondrial pathways.

Pharmacological Properties

In addition to antitumor activity, compounds related to this compound have been investigated for other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results as antimicrobial agents against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties which could be beneficial in treating inflammatory diseases.

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